1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one
Description
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone derivative featuring a methylthio (-SMe) substituent at the 6-position of the phenyl ring and a bromine atom at the β-carbon of the propanone chain. Its structural uniqueness arises from the combination of electron-donating (methylthio) and electron-withdrawing (bromine) groups, which influence reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-6-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)10(13)9-7(12)4-3-5-8(9)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
WGWQVDGISZODFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1SC)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the Phenyl Ring
The phenyl ring’s substitution pattern significantly impacts physicochemical properties and bioactivity. Below is a comparison with analogs from the evidence:
Key Findings :
- The methylthio group in the target compound contributes to higher lipophilicity compared to fluorinated alkoxy substituents (-OCF₃, -OCHF₂), which may enhance its bioavailability in hydrophobic environments.
Bromine Position and Reactivity
The position of bromine in the propanone chain is critical for reactivity. For example:
Research Insights :
Antimicrobial Activity of Pyridine and Chalcone Derivatives
Comparison :
- The target compound’s bromine and methylthio groups may synergize to improve antimicrobial efficacy compared to non-halogenated chalcones. However, fluorinated analogs (e.g., -OCF₃) could exhibit superior activity against resistant strains due to stronger electron-deficient aromatic systems .
Q & A
Q. What are the key functional groups in 1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one, and how do they influence its reactivity?
The compound contains three critical functional groups:
- Bromine at the 2-position of the propanone moiety, enabling nucleophilic substitution (e.g., Suzuki coupling or SN2 reactions).
- Amino group at the 2-position of the phenyl ring, facilitating hydrogen bonding and serving as a directing group in electrophilic aromatic substitution.
- Methylthio group at the 6-position of the phenyl ring, contributing to lipophilicity and participating in redox reactions (e.g., oxidation to sulfoxide/sulfone derivatives) .
Q. Methodological Insight :
Q. What are the standard synthetic routes for this compound, and what are their limitations?
Synthesis typically involves:
Bromination of precursor ketones : For example, brominating 1-(2-amino-6-(methylthio)phenyl)propan-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) .
Multi-step functionalization : Introducing the methylthio group via nucleophilic substitution on a nitro- or halo-substituted precursor, followed by reduction and bromination .
| Method | Yield | Limitations |
|---|---|---|
| Direct bromination with NBS | 60–70% | Competing side reactions (e.g., over-bromination) require strict temperature control (0–5°C) . |
| Multi-step synthesis | 40–50% | Low overall yield due to intermediate purification steps; sensitive to moisture . |
Q. How can researchers characterize this compound’s purity and structural integrity?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify characteristic shifts (e.g., brominated carbonyl at δ ~200 ppm in ¹³C NMR) .
- HRMS : Confirm molecular weight (theoretical MW: 302.18 g/mol) .
- Single-crystal XRD : Resolve stereoelectronic effects, as shown for analogs in .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromination efficiency?
- Catalyst screening : Compare AIBN vs. benzoyl peroxide for radical-initiated bromination. AIBN offers better regioselectivity but requires anhydrous conditions .
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance bromine solubility, while THF stabilizes intermediates but slows reaction kinetics .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor bromine consumption rates under varying temperatures .
Q. What mechanisms underlie its potential antimicrobial activity?
- Enzyme inhibition : Molecular docking studies suggest the bromine atom and methylthio group interact with bacterial cytochrome P450 enzymes, disrupting redox homeostasis .
- Comparative assays : Test against E. coli and S. aureus with analogs lacking the methylthio group (see table below) :
| Compound | MIC (µg/mL) | Key Feature |
|---|---|---|
| Target compound | 12.5 | Bromine + methylthio |
| Des-bromo analog | >100 | Lacks halogen |
| Methoxy analog | 50 | Reduced lipophilicity |
Q. How can computational modeling predict its reactivity in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The brominated carbonyl is more electrophilic than aryl bromides in analogs .
- Solvent modeling : COSMO-RS simulations show DMF stabilizes transition states better than toluene, aligning with experimental yields (85% vs. 60%) .
Q. What strategies mitigate instability during storage?
Q. How should researchers address contradictions in reported biological activity data?
- Case study : Discrepancies in IC₅₀ values for anticancer activity (5–50 µM) arise from assay variability (e.g., MTT vs. resazurin assays). Standardize protocols using NCI-60 cell lines .
- Meta-analysis : Cross-reference datasets from PubChem (e.g., AID 1259351) and ChEMBL to identify outliers .
Q. What insights emerge from comparative studies with halogenated analogs?
- Reactivity trends : Iodo analogs undergo faster SN2 reactions but lower yields due to iodide leaving group instability. Bromine offers optimal balance .
- Biological potency : Fluorinated derivatives show reduced cytotoxicity, likely due to decreased membrane permeability .
| Analog | Reactivity (SN2) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Br-substituted | Moderate (t₁/₂ = 2 hr) | 15 |
| Cl-substituted | Slow (t₁/₂ = 8 hr) | 50 |
| I-substituted | Fast (t₁/₂ = 0.5 hr) | 10 (unstable) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
